N-[(1,4-dioxan-2-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine
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Overview
Description
N-[(1,4-dioxan-2-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a dioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dioxan-2-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group and the dioxane moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dioxan-2-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
N-[(1,4-dioxan-2-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[(1,4-dioxan-2-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the dioxane moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,4-dioxan-2-ylmethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- N- {1- [2- (1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N- (4-fluorobenzyl)-2- [4- (1,2,4-triazol-4-yl)phenyl]acetamide
Uniqueness
N-[(1,4-dioxan-2-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design.
Properties
Molecular Formula |
C11H14F3N3O2 |
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Molecular Weight |
277.24 g/mol |
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H14F3N3O2/c1-17(5-8-6-18-2-3-19-8)10-4-9(11(12,13)14)15-7-16-10/h4,7-8H,2-3,5-6H2,1H3 |
InChI Key |
NVZRFUVNWYFKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1COCCO1)C2=NC=NC(=C2)C(F)(F)F |
Origin of Product |
United States |
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